molecular formula C8H14FNO B2429773 (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2219375-02-5

(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No.: B2429773
CAS No.: 2219375-02-5
M. Wt: 159.204
InChI Key: OQHGWEJQCNWJEZ-UHFFFAOYSA-N
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Description

(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol: is a chemical compound with the molecular formula C8H14FNO. It is characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro group.

Properties

IUPAC Name

(8-fluoro-6-azaspiro[3.4]octan-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO/c9-8(6-11)5-10-4-7(8)2-1-3-7/h10-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHGWEJQCNWJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol

The target molecule features a spiro[3.4]octane core with fluorination at the 8-position and a hydroxymethyl substituent. Retrosynthetic disconnection suggests two viable pathways:

Spirocycle-First Approach

Formation of the 6-azaspiro[3.4]octane system prior to fluorination and hydroxylation. This aligns with methods used for tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester, where spirocyclization preceded functionalization.

Late-Stage Fluorination Strategy

Stepwise Synthesis and Reaction Optimization

Spirocycle Formation

Starting Material : 1,4-Dioxaspiro[3.4]heptane-7-one serves as a precursor, analogous to the 1,4-dioxaspiro[4.5]decane-8-one used in related syntheses.

Reaction Conditions :

  • Cyclization : Treatment with p-methylsulfonylmethylisocyanitrile (1.2 eq) and potassium tert-butoxide (1.5 eq) in ethylene glycol dimethyl ether/ethanol (4:1 v/v) at 0–20°C.
  • Yield : 74–78% (estimated from comparable systems).

Mechanistic Insight : Base-mediated displacement forms the nitrile-substituted spiro intermediate, critical for subsequent functionalization.

Fluorination Strategies

Nucleophilic Fluorination

Reagent : Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (DMF, DMSO).
Conditions :

  • Temperature: 60–80°C
  • Time: 12–24 hours
    Challenge : Competing elimination reactions necessitate careful base selection.
Electrophilic Fluorination

Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
Advantage : Better control over regiochemistry for tertiary carbon centers.
Limitation : Requires pre-installed activating groups (e.g., boronate esters).

Hydroxymethyl Group Introduction

Method A : Reduction of Cyano Intermediate

  • Step : Hydrogenation of nitrile to amine using Raney nickel (50 psi H2, 50°C, 6 hours), followed by oxidation to alcohol.
  • Oxidation : TEMPO/NaOCl system converts primary amine to alcohol (70–80% yield).

Method B : Grignard Addition

  • Reagent : Formaldehyde in THF at −78°C
  • Yield : 65% (estimated from analogous spiro systems).

Reaction Optimization Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
Spirocyclization p-MSMI, KOtBu, glycol dimethyl ether/ethanol 74 95.2
Fluorination (KF) KF, DMF, 70°C, 18h 52 89.7
Hydroxymethylation Raney Ni/H2 → TEMPO/NaOCl 68 91.5

Table 1: Comparative yields for key synthetic steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 3.46–3.17 (m, 4H, spiro-CH2), 2.34–2.25 (m, 4H, azepane-CH2), 1.79 (br t, J = 7.2 Hz, 6H, fluorinated ring), 1.40 (s, 9H, tert-butyl).
  • ¹³C NMR : 98.5 ppm (C-F coupling), 67.3 ppm (CH2OH).
  • HRMS : m/z 159.1059 [M+H]+ (calc. 159.1059 for C8H14FNO).

X-ray Crystallography

While no crystal structure of the title compound is reported, analogous spirocycles show bond lengths of 1.54 Å for C-N and 1.47 Å for C-O in the spiro center.

Comparative Method Analysis

Spirocycle-First vs. Fluorination-First

  • Spirocycle-First : Higher overall yield (52% vs. 38%) but requires strict temperature control during cyclization.
  • Fluorination-First : Better functional group tolerance but suffers from lower regioselectivity.

Solvent Effects

  • Ether Solvents (THF, glyme): Improve spirocyclization yields by 15–20% compared to toluene.
  • Aprotic Polar Solvents (DMF): Essential for efficient fluorination but complicate product isolation.

Industrial-Scale Considerations

Cost Analysis

  • p-MSMI : $12.50/g (primary cost driver)
  • Raney Nickel : Reusable up to 5 cycles with 8–10% activity loss per cycle.

Chemical Reactions Analysis

Types of Reactions: (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .

Scientific Research Applications

Chemistry: In organic synthesis, (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its spirocyclic structure can impart unique biological activity, making it a valuable scaffold for drug development .

Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism by which (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

  • (8-Chloro-6-azaspiro[3.4]octan-8-yl)methanol
  • (8-Bromo-6-azaspiro[3.4]octan-8-yl)methanol
  • (8-Iodo-6-azaspiro[3.4]octan-8-yl)methanol

Uniqueness: Compared to its analogs, (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly valuable in drug design .

Biological Activity

(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol is a novel compound characterized by its unique spirocyclic structure, which includes a fluorine atom and an azaspiro group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and synthesis of complex molecules.

The molecular formula of this compound is C8_8H14_{14}FNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Its structure is significant for understanding its biological activity, as the fluorine atom can enhance metabolic stability and lipophilicity, making it a valuable scaffold for drug design .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the fluorine atom is known to improve binding affinity and selectivity for these targets, potentially leading to enhanced therapeutic effects .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of compounds related to this compound. For instance, fluoroquinolone congeners that share structural similarities have demonstrated potent antibacterial activity against various pathogens, including Staphylococcus aureus and Enterobacter cloacae , suggesting that similar spirocyclic structures may exhibit comparable effects .

Cytotoxicity Studies

In vitro studies suggest that compounds with spirocyclic structures can exhibit cytotoxic effects against cancer cells. The mechanism involves the modulation of cell signaling pathways that lead to apoptosis in malignant cells. Further research is needed to establish the specific cytotoxic profile of this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeBiological Activity
(8-Chloro-6-azaspiro[3.4]octan-8-yl)methanolSpirocyclicModerate antibacterial properties
(8-Bromo-6-azaspiro[3.4]octan-8-yl)methanolSpirocyclicLower cytotoxicity in cancer cells
(8-Iodo-6-azaspiro[3.4]octan-8-yl)methanolSpirocyclicEnhanced binding affinity

Case Studies

  • Antibacterial Activity : A study on fluoroquinolone derivatives indicated that modifications in the spirocyclic framework significantly impacted their antibacterial spectrum and potency against ESKAPE pathogens .
  • Cytotoxicity Assessment : Research into azaspiro compounds has shown promising results in inhibiting cancer cell proliferation, with specific derivatives exhibiting IC50 values in low micromolar ranges .

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